PYD-106

Description

Properties

IUPAC Name |

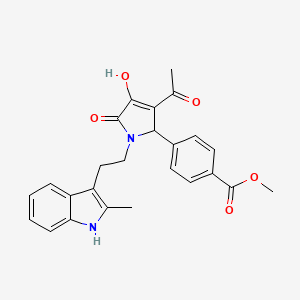

methyl 4-[3-acetyl-4-hydroxy-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-5-oxo-2H-pyrrol-2-yl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2O5/c1-14-18(19-6-4-5-7-20(19)26-14)12-13-27-22(21(15(2)28)23(29)24(27)30)16-8-10-17(11-9-16)25(31)32-3/h4-11,22,26,29H,12-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIFGURQFZLMSDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)CCN3C(C(=C(C3=O)O)C(=O)C)C4=CC=C(C=C4)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of PYD-106

A Selective Positive Allosteric Modulator of GluN2C-Containing NMDA Receptors

This technical guide provides a comprehensive overview of the mechanism of action for PYD-106, a novel pyrrolidinone-class compound. The information is intended for researchers, scientists, and drug development professionals engaged in the study of N-methyl-D-aspartate (NMDA) receptor pharmacology and neurotherapeutics.

Core Mechanism of Action

This compound is a selective positive allosteric modulator (PAM) that specifically targets NMDA receptors containing the GluN2C subunit.[1][2] Unlike agonists, this compound does not activate the NMDA receptor on its own.[1] Instead, it enhances the receptor's response to the endogenous co-agonists, glutamate and glycine.[1] This potentiation is achieved by increasing the channel's opening frequency and the mean open time of single-channel currents.[1] The primary effect is a significant increase in the maximal current response mediated by GluN1/GluN2C receptors, with only modest effects on the EC50 values for glutamate and glycine.[1]

Structurally, this compound binds to a novel allosteric site located in a cavity at the interface between the amino-terminal domain (ATD) and the agonist-binding domain (ABD) of the GluN2C subunit.[2] This binding site is distinct from the agonist binding sites for glutamate and glycine.[3] Cryo-electron microscopy studies of the human GluN1a-GluN2C NMDA receptor in complex with this compound have confirmed this binding pocket and provided detailed structural insights into its modulatory action.[4]

The signaling pathway is direct and does not involve intracellular signaling cascades. This compound binding to the GluN2C subunit induces a conformational change in the NMDA receptor, which enhances the ion channel's response to agonist binding, leading to increased cation influx (primarily Ca²⁺) and potentiation of excitatory neurotransmission.

Selectivity Profile

This compound exhibits a high degree of selectivity for NMDA receptors containing the GluN2C subunit.

-

Subunit Selectivity: It strongly enhances responses of diheteromeric GluN1/GluN2C receptors.[1] In contrast, it shows weak inhibition or no significant effect on receptors containing GluN2A, GluN2B, or GluN2D subunits at concentrations up to 30 μM.[1]

-

Triheteromeric Receptors: this compound does not potentiate triheteromeric receptors containing one GluN2A and one GluN2C subunit (GluN1/GluN2A/GluN2C), indicating a requirement for two GluN2C subunits for its modulatory effect.[1]

-

Off-Target Activity: A screening panel against 42 other proteins, including GPCRs and transporters, showed that 10 µM this compound caused over 50% inhibition of the kappa-opioid receptor, dopamine transporter, and the adrenergic α2C receptor.[1] However, subsequent affinity measurements confirmed a higher affinity for its primary target.

Quantitative Data Summary

The following tables summarize the key quantitative parameters defining the in vitro pharmacological profile of this compound.

| Parameter | Value | Receptor/System | Reference |

| Potentiation (EC₅₀) | 13 ± 1.0 μM | GluN1/GluN2C (HEK cells) | [1] |

| Hill Slope | 1.30 ± 0.04 | GluN1/GluN2C (HEK cells) | [1] |

| Maximal Enhancement | 221% of control | GluN1/GluN2C (at 50 μM) | [1] |

| Dissociation Constant (KD) | ~30 μM (estimated) | GluN1/GluN2C | [1] |

| Glutamate EC₅₀ Shift | Modest Increase | GluN1/GluN2C | [1] |

| Table 1: Potency and Efficacy of this compound on GluN2C-containing NMDA Receptors. |

| Target | Binding Affinity (Ki) | Assay Type | Reference |

| Kappa-Opioid Receptor | 6.1 μM | Radioligand Binding | [1] |

| Adrenergic α2C Receptor | > 10 μM | Radioligand Binding | [1] |

| Dopamine Transporter | > 10 μM | Radioligand Binding | [1] |

| Table 2: Off-Target Binding Affinities of this compound. |

Experimental Protocols

The mechanism of action of this compound was elucidated through several key experimental methodologies.

Recombinant Receptor Expression

-

System: Human embryonic kidney (HEK) 293 cells or Xenopus laevis oocytes.

-

Methodology: Cells are transiently transfected with plasmids encoding the human or rat NMDA receptor subunits (e.g., GluN1-1a and GluN2C). For oocyte expression, cRNA for the subunits is synthesized and injected into the oocytes. This allows for the study of specific, defined receptor subunit combinations in a controlled environment.

Electrophysiology

-

Technique: Two-electrode voltage-clamp (for oocytes) or whole-cell and outside-out patch-clamp (for HEK cells).

-

Protocol:

-

Cells expressing the target receptors are voltage-clamped at a holding potential (e.g., -60 mV).

-

An external solution is continuously perfused over the cell.

-

Receptors are activated by applying a solution containing maximally effective concentrations of glutamate (e.g., 100 μM) and glycine (e.g., 30 μM).[1]

-

Once a stable baseline response is established, the agonist solution is co-applied with varying concentrations of this compound to determine its effect on the current amplitude and kinetics.

-

For single-channel recordings, low concentrations of agonists are used to isolate individual channel openings in an outside-out patch, and the effects of this compound on open probability, mean open time, and opening frequency are measured.

-

Site-Directed Mutagenesis

-

Objective: To identify specific amino acid residues within the GluN2C subunit that are critical for this compound binding and modulation.

-

Methodology:

-

A plasmid containing the wild-type GluN2C cDNA is used as a template.

-

Primers containing the desired nucleotide change (to mutate a specific amino acid, e.g., Arg194Ala) are designed.[1]

-

Polymerase chain reaction (PCR) is performed using these primers to generate mutated plasmids.[5][6][7]

-

The original, non-mutated parental DNA is digested using the DpnI enzyme, which specifically targets methylated DNA.[5][6]

-

The resulting mutated plasmids are transformed into competent E. coli for amplification.

-

The mutated receptors are then expressed in HEK cells or oocytes, and their response to this compound is evaluated using electrophysiology to determine if the mutation abolished or altered the modulatory effect. Key residues identified as critical for this compound function include Arg194, Ser470, and Lys470.[1]

-

In Vivo Data

As of the date of this document, searches of publicly available scientific literature and databases did not yield specific in vivo efficacy, pharmacokinetic, or animal model data for this compound. The characterization of this compound has been primarily conducted through in vitro and cellular assays.

Conclusion

This compound is a highly selective positive allosteric modulator of NMDA receptors containing two GluN2C subunits. Its mechanism of action is well-characterized at the molecular and cellular levels, involving binding to a unique allosteric site at the ATD-ABD interface of the GluN2C subunit. This binding enhances ion channel gating, leading to a potentiation of receptor responses. The high degree of subunit selectivity makes this compound a valuable pharmacological tool for studying the specific physiological roles of GluN2C-containing NMDA receptors and a potential starting point for the development of novel therapeutics targeting neurological disorders where potentiation of this receptor subtype may be beneficial. Further studies are required to establish its in vivo activity and therapeutic potential.

References

- 1. Structural Determinants and Mechanism of Action of a GluN2C-selective NMDA Receptor Positive Allosteric Modulator - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Bioactive Protein-Ligand Conformation of GluN2C-Selective Positive Allosteric Modulators Bound to the NMDA Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rupress.org [rupress.org]

- 4. 8e94 - this compound-bound Human GluN1a-GluN2C NMDA receptor in intact conformation - Summary - Protein Data Bank Japan [pdbj.org]

- 5. Site-Directed Mutagenesis (Stratagene protocol) | McManus Lab [mcmanuslab.ucsf.edu]

- 6. research.cbc.osu.edu [research.cbc.osu.edu]

- 7. Site-Directed Mutagenesis [protocols.io]

PYD-106: A Technical Guide to the First-in-Class GluN2C-Selective Positive Allosteric Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methyl-D-aspartate (NMDA) receptors are critical mediators of excitatory synaptic transmission in the central nervous system, playing pivotal roles in synaptic plasticity, learning, and memory. The functional diversity of NMDA receptors is largely determined by their subunit composition, particularly the type of GluN2 subunit (A-D) they contain. The GluN2C subunit confers unique physiological properties and has a restricted expression pattern, making it an attractive therapeutic target for neurological and psychiatric disorders with minimal side effects. This document provides a comprehensive technical overview of PYD-106, a pioneering positive allosteric modulator (PAM) with high selectivity for GluN2C-containing NMDA receptors. We detail its mechanism of action, binding site, and pharmacological profile, presenting key quantitative data in structured tables. Furthermore, this guide furnishes detailed protocols for the fundamental experiments used to characterize this compound and includes visualizations of critical pathways and workflows to support further research and development in this area.

Introduction to this compound and GluN2C Receptors

NMDA receptors are heterotetrameric ion channels, typically composed of two obligatory GluN1 subunits and two GluN2 subunits.[1][2] The specific GluN2 subunit (GluN2A, 2B, 2C, or 2D) dictates the receptor's functional properties, including agonist affinity, channel conductance, and gating kinetics.[3] GluN2C-containing NMDA receptors are distinguished by their lower channel conductance, reduced sensitivity to magnesium block, and a distinct spatial and temporal expression profile, being predominantly found in the cerebellum, thalamus, and olfactory bulb in the adult brain.[2][4] This restricted expression makes GluN2C an appealing target for therapeutic intervention, as modulation of these receptors could offer enhanced specificity and a reduced risk of side effects compared to non-selective NMDA receptor modulators.[4]

This compound is a prototypical member of a novel class of pyrrolidinone (PYD) compounds identified as the first selective positive allosteric modulators of GluN2C-containing NMDA receptors.[4][5] It enhances receptor function in the presence of the endogenous agonists glutamate and glycine, offering a nuanced approach to augmenting NMDA receptor signaling.

Quantitative Pharmacological Profile

The pharmacological effects of this compound have been quantified through electrophysiological studies, primarily using recombinant NMDA receptors expressed in heterologous systems like Xenopus oocytes and HEK293 cells.[4]

Table 1: Potency and Efficacy of this compound on GluN1/GluN2C Receptors

| Parameter | Value | Cell System | Conditions | Reference |

| EC₅₀ | 13 ± 1.0 µM | HEK293 Cells | Whole-cell recording with 100 µM glutamate & 30 µM glycine | [4] |

| EC₅₀ | 17 ± 1.2 µM | Xenopus Oocytes | TEVC, absence of Mg²⁺ | [4] |

| Maximal Potentiation | 221% of control | HEK293 Cells | 50 µM this compound with maximal glutamate & glycine | [4][5] |

| Hill Slope | 1.30 ± 0.04 | HEK293 Cells | Whole-cell recording | [4] |

| Dissociation Constant (Kᴅ) | ~30 µM | HEK293 Cells | Estimated from kₒff /kₒn | [4] |

Table 2: Subunit Selectivity of this compound

Data represents the response in the presence of 30-50 µM this compound as a percentage of the control response to maximal glutamate and glycine.

| Receptor Subtype | % of Control Response | Cell System | Interpretation | Reference |

| GluN1/GluN2C | 224 ± 4.5% | HEK293 Cells | Strong Potentiation | [4] |

| GluN1/GluN2A | 88 ± 2.7% | HEK293 Cells | Weak Inhibition | [4] |

| GluN1/GluN2B | 81 ± 1.2% | HEK293 Cells | Weak Inhibition | [4] |

| GluN1/GluN2D | 81 ± 1.0% | HEK293 Cells | Weak Inhibition | [4] |

| GluN1/GluN2A/GluN2C (Triheteromer) | 87 ± 2.2% | Xenopus Oocytes | No Potentiation | [4] |

Mechanism of Action

This compound acts as a positive allosteric modulator, meaning it binds to a site on the receptor distinct from the agonist binding sites for glutamate and glycine. This binding event does not activate the receptor directly but rather enhances the receptor's response to agonist binding.

Single-channel recording studies have revealed that this compound increases both the channel open time and the frequency of channel opening without significantly affecting the glutamate or glycine EC₅₀ values.[4][5][6] This indicates that this compound facilitates the transition of the receptor into an open state and stabilizes this conformation once the agonists are bound. The modulation is largely voltage-independent.[4]

References

- 1. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]

- 2. docs.axolbio.com [docs.axolbio.com]

- 3. Site-directed mutagenesis to study the structure-function relationships of ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2.3. Two-electrode voltage-clamp (TEVC) current recordings from Xenopus laevis oocytes [bio-protocol.org]

- 5. Whole-cell Patch-clamp Recordings for Electrophysiological Determination of Ion Selectivity in Channelrhodopsins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mutagenesis and Functional Analysis of Ion Channels Heterologously Expressed in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

PYD-106: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action as a GluN2C-Selective NMDA Receptor Potentiator

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pyrrolidinone compound PYD-106, a novel positive allosteric modulator (PAM) with high selectivity for GluN2C-containing N-methyl-D-aspartate (NMDA) receptors. This document details its discovery through high-throughput screening, its chemical synthesis, and the extensive experimental protocols used to elucidate its mechanism of action and pharmacological profile.

Discovery of a Novel GluN2C-Selective Potentiator

This compound was identified from a fluorescence-based screen of 57,504 compounds from commercial libraries using baby hamster kidney (BHK) cells with inducible expression of GluN1/GluN2C receptors.[1] The initial hit, a pyrrolidinone derivative, was optimized through structure-activity relationship (SAR) studies, leading to the development of this compound. This compound demonstrated significant potency and over 100-fold selectivity for GluN2C-containing NMDA receptors over other NMDA receptor subtypes (GluN2A, GluN2B, and GluN2D), as well as AMPA and kainate receptors.[1][2]

Chemical Synthesis of this compound

The synthesis of this compound was developed as part of a broader effort to create a library of pyrrolidinone analogs for SAR studies. The general synthesis scheme, as described by Zimmerman et al. (2014), involves a multi-step process.

Synthesis Workflow:

Caption: General workflow for the synthesis of this compound.

While the specific, detailed reaction conditions, reagents, and purification methods are outlined in the supplementary materials of the original publication, the core of the synthesis involves a multi-component Biginelli-like reaction to construct the pyrrolidinone scaffold. This is followed by purification and chiral separation to isolate the active enantiomer, designated as 106a.[3]

Mechanism of Action: Allosteric Modulation of the NMDA Receptor

This compound functions as a positive allosteric modulator of GluN1/GluN2C NMDA receptors. It does not act as an agonist on its own but enhances the receptor's response to the endogenous co-agonists, glutamate and glycine.[4]

Signaling Pathway

This compound binds to a novel allosteric site on the GluN2C subunit, distinct from the agonist binding sites. This binding event is proposed to occur at the interface between the amino-terminal domain (ATD) and the ligand-binding domain (LBD) of the GluN2C subunit. This interaction stabilizes the open state of the ion channel, leading to an increased channel opening frequency and mean open time.[4]

Caption: Signaling pathway of this compound action on the NMDA receptor.

Quantitative Effects on Receptor Function

The potentiation of GluN1/GluN2C receptor activity by this compound has been quantified through various electrophysiological experiments. The key findings are summarized in the tables below.

Table 1: Potency and Efficacy of this compound

| Parameter | Value | Cell Type | Reference |

| EC₅₀ | 13 ± 1.0 µM | HEK-293 | [4] |

| EC₅₀ (enantiomer 106a) | 18 ± 0.6 µM | Xenopus oocytes | [3] |

| Maximal Potentiation | 221% of control | HEK-293 | [4] |

| Maximal Potentiation (enantiomer 106a) | 259 ± 7.8% of control | Xenopus oocytes | [3] |

Table 2: Effects of this compound on GluN1/GluN2C Channel Gating

| Parameter | Control | With this compound (100 µM) | Reference |

| Mean Open Time | 0.35 ± 0.07 ms | 0.48 ± 0.07 ms | [4] |

| Opening Frequency | 0.086 ± 0.045 Hz | 0.159 ± 0.069 Hz | [4] |

Table 3: Selectivity of this compound for NMDA Receptor Subtypes

| Receptor Subtype | Effect of this compound (30 µM) | Reference |

| GluN1/GluN2A | No significant effect | [4] |

| GluN1/GluN2B | No significant effect | [4] |

| GluN1/GluN2D | Weak inhibition | [3] |

Experimental Protocols

The characterization of this compound involved several key experimental techniques. Detailed protocols for these methods are provided below.

Two-Electrode Voltage-Clamp (TEVC) Recordings in Xenopus Oocytes

This technique was used to assess the activity of this compound on different NMDA receptor subtypes expressed in Xenopus oocytes.

Experimental Workflow:

Caption: Workflow for Two-Electrode Voltage-Clamp (TEVC) experiments.

Methodology:

-

Oocyte Preparation: Oocytes are surgically removed from female Xenopus laevis frogs and defolliculated.

-

mRNA Injection: Oocytes are injected with cRNAs encoding the desired GluN1 and GluN2 subunits.

-

Incubation: Injected oocytes are incubated for 2-5 days to allow for receptor expression.

-

Recording: Oocytes are placed in a recording chamber and impaled with two microelectrodes (one for voltage sensing and one for current injection). The membrane potential is clamped at a holding potential of -40 to -70 mV.

-

Drug Application: A solution containing glutamate and glycine, with or without this compound, is perfused over the oocyte.

-

Data Acquisition and Analysis: The resulting currents are recorded and analyzed to determine the effects of this compound on receptor activity.

Single-Channel Patch-Clamp Recordings in HEK-293 Cells

This high-resolution technique was employed to investigate the effects of this compound on the gating properties of individual NMDA receptor channels.

Experimental Workflow:

Caption: Workflow for single-channel patch-clamp recording experiments.

Methodology:

-

Cell Culture and Transfection: Human embryonic kidney (HEK-293) cells are cultured and transiently transfected with plasmids encoding the GluN1 and GluN2C subunits.

-

Patch Formation: An "outside-out" patch of the cell membrane containing NMDA receptors is excised using a glass micropipette.

-

Recording: The patch is voltage-clamped, and the currents flowing through single channels are recorded.

-

Solution Exchange: The solution bathing the patch is rapidly exchanged between one containing only agonists and one containing agonists plus this compound.

-

Data Analysis: The recorded single-channel events are analyzed to determine the channel open probability, mean open time, and opening frequency.

Site-Directed Mutagenesis

To identify the binding site of this compound, specific amino acid residues in the GluN2C subunit were mutated, and the effect on this compound modulation was assessed.

Methodology:

-

Primer Design: Mutagenic primers are designed to introduce the desired amino acid substitution in the GluN2C cDNA.

-

PCR Mutagenesis: A polymerase chain reaction (PCR) is performed using the mutagenic primers and a plasmid containing the wild-type GluN2C cDNA as a template.

-

Template Digestion: The parental (non-mutated) plasmid is digested using the DpnI restriction enzyme, which specifically cleaves methylated DNA.

-

Transformation: The mutated plasmids are transformed into competent E. coli for amplification.

-

Sequence Verification: The sequence of the mutated GluN2C cDNA is verified by DNA sequencing.

-

Functional Analysis: The mutated receptors are then expressed in oocytes or HEK-293 cells, and their sensitivity to this compound is evaluated using the electrophysiological techniques described above.

Conclusion

This compound represents a significant advancement in the development of subunit-selective NMDA receptor modulators. Its high selectivity for GluN2C-containing receptors, coupled with its well-characterized mechanism of action, makes it a valuable research tool for probing the physiological and pathological roles of this specific NMDA receptor subtype. The detailed synthetic and experimental protocols provided in this guide offer a foundation for further investigation and potential therapeutic development based on the pyrrolidinone scaffold.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Design, synthesis, and structure-activity relationship of a novel series of GluN2C-selective potentiators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Structure–Activity Relationship of a Novel Series of GluN2C-Selective Potentiators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural Determinants and Mechanism of Action of a GluN2C-selective NMDA Receptor Positive Allosteric Modulator - PMC [pmc.ncbi.nlm.nih.gov]

PYD-106: A Technical Guide to its Subunit-Selective Modulation of NMDA Receptors

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of PYD-106, a novel pyrrolidinone compound, and its remarkable selectivity as a positive allosteric modulator (PAM) for GluN2C-containing N-methyl-D-aspartate (NMDA) receptors. The data and protocols summarized herein are critical for understanding its mechanism of action and potential as a research tool and therapeutic agent.

Quantitative Analysis of Subunit Selectivity

This compound demonstrates a strong preference for NMDA receptors incorporating the GluN2C subunit. Its modulatory effects have been quantified using electrophysiological techniques on recombinant receptors expressed in heterologous systems.

Functional Potency and Efficacy

The functional activity of this compound is characterized by its ability to enhance the current mediated by GluN1/GluN2C receptors in response to agonist stimulation. The compound shows minimal to no effect on other NMDA receptor subtypes.

Table 1: Functional Activity of this compound on Diheteromeric NMDA Receptor Subtypes

| Receptor Subtype | This compound Concentration | Effect (% of Control Response) | EC₅₀ (µM) | Cell System | Reference |

| GluN1/GluN2C | 50 µM | 224 ± 4.5% | 13 ± 1.0 | HEK-293 | [1] |

| GluN1/GluN2A | 50 µM | 88 ± 2.7% (Weak Inhibition) | N/A | HEK-293 | [1] |

| GluN1/GluN2B | 50 µM | 81 ± 1.2% (Weak Inhibition) | N/A | HEK-293 | [1] |

| GluN1/GluN2D | 50 µM | 81 ± 1.0% (Weak Inhibition) | N/A | HEK-293 | [1] |

N/A: Not Applicable

Activity on Triheteromeric Receptors

The selectivity of this compound extends to more complex receptor assemblies. The compound fails to potentiate, and in fact slightly inhibits, triheteromeric receptors that contain a GluN2C subunit alongside a GluN2A subunit. This suggests a specific requirement for a diheteromeric GluN1/GluN2C arrangement for positive modulation.[1][2][3]

Table 2: Functional Activity of this compound on Triheteromeric vs. Diheteromeric NMDA Receptors in Xenopus Oocytes

| Receptor Subtype | This compound Concentration | Effect (% of Control Response) | Reference |

| GluN1/GluN2C/GluN2C | 50 µM | 212 ± 7.8% | [1] |

| GluN1/GluN2A/GluN2C | 50 µM | 87 ± 2.2% (Modest Inhibition) | [1] |

| GluN1/GluN2A/GluN2A | 50 µM | 86 ± 0.9% (Modest Inhibition) | [1] |

Binding Affinity

The estimated dissociation constant (KD) further supports the functional data, indicating a micromolar binding affinity consistent with its potentiation effect.

Table 3: Binding Affinity of this compound

| Parameter | Value (µM) | Method | Reference |

| KD | 30 | Estimated from koff / kon | [1] |

Mechanism of Action

This compound functions as a positive allosteric modulator.[1][2][3][4] Its binding to the NMDA receptor does not directly activate the channel but enhances the receptor's response to the co-agonists glutamate and glycine.

Effects on Channel Gating

Single-channel recording studies reveal that this compound's potentiating effect is primarily due to an increase in the channel's open probability. It achieves this by increasing both the frequency of channel opening and the mean open time of the channel.[1][2][3] This modulation occurs with only modest effects on the EC₅₀ values for glutamate and glycine, confirming its allosteric, rather than orthosteric, mechanism.[1][2][3]

Allosteric Binding Site

The binding site for this compound is located at a novel allosteric site on the GluN2C subunit, specifically at the interface between the amino-terminal domain (ATD) and the ligand-binding domain (LBD).[1][2][4][5][6] Mutagenesis studies have identified three critical residues in the GluN2C subunit—Arg194, Ser470, and Lys470—that are essential for this compound function.[1][2] Mutation of these residues virtually eliminates the modulatory effect.[1][2]

Experimental Protocols

The characterization of this compound's selectivity relies on precise electrophysiological and molecular biology techniques.

Recombinant Receptor Expression

-

Cell Lines: Human Embryonic Kidney 293 (HEK-293) cells and Xenopus laevis oocytes are utilized for the transient expression of recombinant NMDA receptors.[1]

-

Transfection/Injection:

-

HEK-293 Cells: Cells are transfected with plasmids containing the cDNAs for the desired GluN1 and GluN2 subunits.

-

Xenopus Oocytes: Oocytes are injected with complementary RNAs (cRNAs) for the specific NMDA receptor subunits to be studied.[1] This method is particularly useful for studying triheteromeric receptor compositions.[1]

-

Electrophysiological Recording

-

Whole-Cell Patch-Clamp (HEK-293 Cells):

-

Objective: To measure macroscopic currents from the entire cell membrane in response to agonist and modulator application.

-

Procedure: A glass micropipette forms a high-resistance seal with the cell membrane, which is then ruptured to gain electrical access to the cell's interior. The membrane potential is clamped at a holding potential (e.g., -60 mV).

-

Solutions: Receptors are activated by perfusing the cell with an external solution containing maximally effective concentrations of glutamate (100 µM) and glycine (30 µM).[1] this compound is co-applied with the agonists to determine its modulatory effect.[1]

-

Data Analysis: The peak current amplitude in the presence of this compound is compared to the control response (agonists alone) to calculate the percentage of potentiation or inhibition. EC₅₀ values are determined by applying various concentrations of this compound.

-

-

Two-Electrode Voltage-Clamp (Xenopus Oocytes):

-

Objective: To measure macroscopic currents from oocytes expressing a high density of receptors.

-

Procedure: Two microelectrodes are inserted into the oocyte; one measures the membrane potential, and the other injects the current required to clamp the voltage at a set level.

-

Solutions: Similar to whole-cell recording, oocytes are perfused with a solution containing 100 µM glutamate and 30 µM glycine, with or without this compound.[1]

-

-

Single-Channel Recording (Excised Outside-Out Patches):

-

Objective: To study the gating properties (opening and closing) of individual receptor channels.

-

Procedure: After forming a whole-cell configuration, the pipette is slowly withdrawn, causing a small patch of the membrane to detach and reseal with the extracellular side facing outwards. This isolates one or a few receptor channels.

-

Solutions: The patch is exposed to a solution containing 100 µM glutamate and 30 µM glycine, in the absence and presence of 100 µM this compound.[1]

-

Data Analysis: The recordings are analyzed to determine changes in channel open frequency and mean open time.

-

References

- 1. Structural Determinants and Mechanism of Action of a GluN2C-selective NMDA Receptor Positive Allosteric Modulator - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural Determinants and Mechanism of Action of a GluN2C-selective NMDA Receptor Positive Allosteric Modulator - CSHL Scientific Digital Repository [repository.cshl.edu]

- 3. researchgate.net [researchgate.net]

- 4. books.rsc.org [books.rsc.org]

- 5. rupress.org [rupress.org]

- 6. researchgate.net [researchgate.net]

In-Vitro Characterization of PYD-106: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PYD-106 is a novel pyrrolidinone compound identified as a selective positive allosteric modulator (PAM) of N-methyl-D-aspartate (NMDA) receptors containing the GluN2C subunit. This document provides a comprehensive technical overview of the in-vitro characterization of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action and experimental workflows. The information presented is intended to serve as a valuable resource for researchers in neuroscience and drug development investigating the therapeutic potential of targeting GluN2C-containing NMDA receptors.

Introduction

N-methyl-D-aspartate (NMDA) receptors are ionotropic glutamate receptors crucial for synaptic plasticity, learning, and memory.[1] These receptors are heterotetrameric complexes typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits (GluN2A-D).[1] The diverse GluN2 subunits confer distinct pharmacological and biophysical properties to the receptor complex.[1] The GluN2C subunit, in particular, has a restricted expression pattern in the central nervous system, making it an attractive target for therapeutic intervention with potentially fewer side effects.[2]

This compound has emerged as a stereoselective pyrrolidinone (PYD) positive allosteric modulator that selectively enhances the function of GluN2C-containing NMDA receptors.[2][3][4] This guide delves into the in-vitro pharmacological profile of this compound, offering a detailed examination of its potency, selectivity, and mechanism of action.

Quantitative Pharmacological Data

The in-vitro activity of this compound has been quantified through various electrophysiological and binding assays. The key pharmacological parameters are summarized in the tables below.

Table 1: Potency and Efficacy of this compound on GluN1/GluN2C Receptors

| Parameter | Value | Cell System | Assay Conditions | Reference |

| EC50 | 13 ± 1.0 µM | HEK-293 cells | Whole-cell current responses to 100 µM glutamate and 30 µM glycine | [3] |

| Hill Slope | 1.30 ± 0.04 | HEK-293 cells | Whole-cell current responses to 100 µM glutamate and 30 µM glycine | [3] |

| Maximal Enhancement | 221% of control | HEK-293 cells | 50 µM this compound with maximally effective glutamate and glycine | [2][3] |

| Dissociation Constant (KD) | 30 µM | Outside-out patches from HEK-293 cells | Estimated from koff /kon | [3] |

Table 2: Selectivity Profile of this compound

| Receptor Subunit/Target | Effect at 30 µM this compound | Cell System | Reference |

| GluN1/GluN2A | No significant alteration | HEK-293 cells | [2][3] |

| GluN1/GluN2B | No significant alteration | HEK-293 cells | [2][3] |

| GluN1/GluN2D | No significant alteration | HEK-293 cells | [2][3] |

| AMPA Receptors | No effect | Not specified | [2][3] |

| Kainate Receptors | No effect | Not specified | [2][3] |

| Triheteromeric GluN1/GluN2A/GluN2C | No enhancement | Not specified | [2][3] |

Table 3: Off-Target Binding Profile of this compound

| Target | Binding Affinity (Ki) | Assay Type | Reference |

| Kappa-opioid receptor | 6.1 µM | Radioligand binding assay | [3] |

| Adrenergic α2C receptor | > 10 µM | Radioligand binding assay | [3] |

| Dopamine transporter | > 10 µM | Radioligand binding assay | [3] |

Mechanism of Action

This compound acts as a positive allosteric modulator of GluN1/GluN2C receptors. Its mechanism does not involve direct activation of the receptor but rather enhances the response to the endogenous agonists, glutamate and glycine.[3][5] Single-channel recording studies have revealed that this compound increases both the opening frequency and the open time of single-channel currents in the presence of maximally effective concentrations of agonists.[2][3][6] This suggests that this compound stabilizes the open state of the channel, leading to an overall increase in current flow.

Structural and mutagenesis studies have identified a putative binding site for this compound at the interface of the ligand-binding and amino-terminal domains of the GluN2C subunit.[2][3] This novel allosteric site is distinct from the agonist binding sites.

Figure 1: Signaling pathway of this compound action on GluN1/GluN2C NMDA receptors.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols used for the in-vitro characterization of this compound.

Cell Culture and Transfection

-

Cell Line: Human Embryonic Kidney 293 (HEK-293) cells.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Incubation: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Transfection: For expression of NMDA receptor subunits, HEK-293 cells are transiently transfected with plasmids encoding the desired GluN1 and GluN2 subunits using a suitable transfection reagent (e.g., Lipofectamine 2000). A reporter plasmid, such as one encoding Green Fluorescent Protein (GFP), is often co-transfected to identify successfully transfected cells for electrophysiological recordings.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

-

Oocyte Preparation: Oocytes are surgically removed from female Xenopus laevis frogs and defolliculated.

-

cRNA Injection: Oocytes are injected with cRNAs encoding the specific GluN1 and GluN2 subunits.

-

Incubation: Injected oocytes are incubated in Barth's solution at 18°C for 2-7 days to allow for receptor expression.

-

Electrophysiological Recording:

-

Oocytes are placed in a recording chamber and perfused with a recording solution (e.g., containing 90 mM NaCl, 1 mM KCl, 10 mM HEPES, 0.5 mM BaCl2, and 0.01 mM EDTA, pH 7.4).

-

Glass microelectrodes (0.5-2 MΩ resistance) filled with 3 M KCl are used to impale the oocyte.

-

The oocyte is voltage-clamped at a holding potential of -40 mV.

-

Agonists (glutamate and glycine) and this compound are applied via the perfusion system.

-

Current responses are recorded and analyzed to determine EC50, Hill slope, and maximal enhancement.

-

Whole-Cell Patch-Clamp Recording in HEK-293 Cells

-

Cell Preparation: Transfected HEK-293 cells are plated on glass coverslips.

-

Recording Solutions:

-

External Solution (in mM): 150 NaCl, 2.5 KCl, 10 HEPES, 10 Glucose, 1 CaCl2, 0.1 Glycine, pH 7.4.

-

Internal (Pipette) Solution (in mM): 110 CsF, 30 CsCl, 4 NaCl, 0.5 CaCl2, 5 BAPTA, 10 HEPES, 4 Mg-ATP, pH 7.35.

-

-

Recording Procedure:

-

Borosilicate glass pipettes (3-5 MΩ resistance) are filled with the internal solution and positioned onto a single, GFP-positive cell.

-

A high-resistance seal (>1 GΩ) is formed between the pipette and the cell membrane.

-

The cell membrane is ruptured to achieve the whole-cell configuration.

-

Cells are voltage-clamped at a holding potential of -60 mV.

-

Rapid application of agonists and this compound is achieved using a multi-barrel perfusion system.

-

Currents are recorded, filtered, and digitized for analysis.

-

Single-Channel Patch-Clamp Recording

-

Configuration: Outside-out patch configuration is typically used.

-

Patch Excision: After establishing a whole-cell configuration, the pipette is slowly withdrawn from the cell, allowing a small patch of membrane to excise with the outside surface facing the bath solution.

-

Recording Solutions: Similar to those used for whole-cell recording, with agonists and this compound present in the external solution.

-

Data Analysis: Single-channel currents are recorded and analyzed to determine channel open probability, mean open time, and opening frequency.

Figure 2: Experimental workflow for characterizing this compound in HEK-293 cells.

Conclusion

This compound is a potent and selective positive allosteric modulator of GluN2C-containing NMDA receptors. Its in-vitro profile demonstrates a clear mechanism of action, involving the enhancement of agonist-evoked channel gating. The detailed pharmacological data and experimental protocols provided in this guide offer a solid foundation for further investigation into the therapeutic potential of this compound and other GluN2C-selective modulators in neurological and psychiatric disorders. The high selectivity of this compound for the GluN2C subunit makes it a valuable tool for dissecting the physiological roles of these specific NMDA receptor subtypes.

References

- 1. NMDA receptor C-terminal signaling in development, plasticity, and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NMDA Receptor C-Terminal Domain Signalling in Development, Maturity, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Distinct regions within the GluN2C subunit regulate the surface delivery of NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Structural Determinants and Mechanism of Action of a GluN2C-selective NMDA Receptor Positive Allosteric Modulator - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regulation of NMDA glutamate receptor functions by the GluN2 subunits - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of PYD-106: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological profile of PYD-106, a novel positive allosteric modulator (PAM) of the N-methyl-D-aspartate (NMDA) receptor. The information presented herein is compiled from foundational research and is intended to serve as a detailed resource for professionals in the fields of neuroscience and drug development.

Introduction

This compound is a stereoselective pyrrolidinone derivative that has been identified as a selective positive allosteric modulator of NMDA receptors containing the GluN2C subunit.[1][2][3][4][5] NMDA receptors are ligand-gated ion channels crucial for excitatory synaptic transmission in the central nervous system.[5][6] The diverse subunit composition of NMDA receptors (typically comprising two GluN1 and two GluN2 subunits) gives rise to distinct pharmacological and biophysical properties. The selective modulation of specific NMDA receptor subtypes, such as those containing GluN2C, presents a promising therapeutic strategy for various neurological and psychiatric disorders.[7]

Mechanism of Action

This compound enhances the function of GluN2C-containing NMDA receptors through a positive allosteric mechanism.[1] It does not act as a direct agonist, meaning it does not activate the receptor on its own. Instead, it potentiates the receptor's response to the binding of the endogenous agonists, glutamate and glycine.[1] The primary mechanism of this potentiation involves an increase in the channel opening frequency and open time.[1][2][3][4]

The binding site for this compound has been proposed to be located at a novel allosteric site at the interface between the amino-terminal domain (ATD) and the agonist-binding domain (ABD) of the GluN2C subunit.[1][2][6][8][9] This is distinct from the binding sites for the agonists glutamate (on GluN2) and glycine (on GluN1). Mutagenesis studies have identified key residues within this pocket (Arg194, Ser470, and Lys470 on GluN2C) that are critical for the modulatory effect of this compound.[1][2]

Selectivity Profile

This compound exhibits notable selectivity for NMDA receptors containing the GluN2C subunit.

-

NMDA Receptor Subtypes: At a concentration of 30 μM, this compound does not significantly affect the function of NMDA receptors composed of GluN1/GluN2A, GluN1/GluN2B, or GluN1/GluN2D subunits.[1][2][3] It selectively enhances the responses of di-heteromeric GluN1/GluN2C receptors but not tri-heteromeric GluN1/GluN2A/GluN2C receptors.[1][2][3][4] The inclusion of residues from GluN1-exon 5 has been shown to reduce the effects of this compound.[1][2]

-

Other Receptors: this compound has been evaluated for off-target effects. At 30 μM, it does not impact the function of AMPA and kainate receptors.[1][2][3] However, in a broader screening panel, 10 μM of this compound demonstrated significant inhibition (>50%) of the kappa-opioid receptor, the dopamine transporter, and the adrenergic α2C receptor.[1]

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters defining the potency and efficacy of this compound.

Table 1: Efficacy of this compound on GluN1/GluN2C Receptors

| Parameter | Value | Cell System | Notes | Reference |

|---|---|---|---|---|

| EC50 | 13 ± 1.0 μM | HEK-293 Cells | For enhancement of whole-cell current responses. | [1] |

| EC50 | 14 ± 1.1 µM | Xenopus Oocytes | On GluN1-1a/GluN2C receptors. | [1] |

| EC50 | 5.6 ± 0.4 µM | Xenopus Oocytes | On GluN1-1b/GluN2C receptors. | [1] |

| Maximal Potentiation | 221% of control | HEK-293 Cells | At 50 μM this compound with maximal glutamate and glycine. | [1][2][3] |

| Maximal Potentiation | 224 ± 4.5% of control | HEK-293 Cells | At 50 µM this compound. |[1] |

Table 2: Binding Affinity and Dissociation Constants of this compound

| Parameter | Target | Value | Assay Type | Reference |

|---|---|---|---|---|

| KD | GluN1/GluN2C Receptor | 30 μM | Estimated from koff/kon | [1] |

| Ki | Kappa-Opioid Receptor | 6.1 μM | Binding Assay | [1] |

| Ki | α2C Adrenergic Receptor | > 10 μM | Binding Assay | [1] |

| Ki | Dopamine Transporter | > 10 μM | Binding Assay |[1] |

Experimental Protocols

The pharmacological profile of this compound was characterized using established electrophysiological and molecular biology techniques.

5.1. Recombinant Receptor Expression

-

Cell Lines: Human Embryonic Kidney (HEK-293) cells and Xenopus laevis oocytes were used for the expression of recombinant NMDA receptors.

-

Transfection/Injection: HEK-293 cells were transiently transfected with plasmids encoding the desired NMDA receptor subunits (e.g., rat GluN1-1a and GluN2C). Xenopus oocytes were injected with cRNA for the respective subunits.

5.2. Electrophysiological Recordings

-

Two-Electrode Voltage-Clamp (TEVC) in Oocytes:

-

Oocytes expressing the NMDA receptors were placed in a recording chamber and perfused with a recording solution.

-

The oocytes were voltage-clamped, typically at -40 mV to -70 mV.

-

Agonist solutions (glutamate and glycine) with or without this compound were applied to elicit currents.

-

Concentration-response curves were generated by applying a range of agonist or modulator concentrations and measuring the peak current response.

-

-

Whole-Cell and Outside-Out Patch-Clamp in HEK-293 Cells:

-

HEK-293 cells expressing the receptors were identified for recording.

-

For whole-cell recordings, a patch pipette was used to form a high-resistance seal with the cell membrane, and the membrane patch was then ruptured to gain electrical access to the cell's interior.

-

For outside-out patches, a small patch of membrane was excised from the cell, with the extracellular side of the receptor facing the bath solution. This allows for the study of single-channel currents.

-

The cells or patches were voltage-clamped, and currents were recorded in response to the rapid application of agonists and this compound.

-

5.3. Structural Biology

-

Cryo-Electron Microscopy (Cryo-EM): The structure of the human GluN1a-GluN2C NMDA receptor bound to this compound has been determined using single-particle cryo-EM.[7][10] This technique involves flash-freezing the purified receptor-ligand complex and imaging a large number of individual particles with an electron microscope. The resulting images are then computationally reconstructed to generate a high-resolution three-dimensional model of the protein structure.[7]

Summary and Future Directions

This compound is a valuable pharmacological tool for studying the function of GluN2C-containing NMDA receptors. Its selectivity and well-characterized mechanism of action make it a lead compound for investigating the therapeutic potential of modulating this specific receptor subtype. Future research will likely focus on in vivo studies to assess the pharmacokinetic and pharmacodynamic properties of this compound and its analogs in animal models of neurological disorders. Furthermore, the off-target activities at the kappa-opioid receptor and dopamine transporter will need to be addressed through medicinal chemistry efforts to improve the selectivity profile for potential clinical development. The high-resolution structural information now available will be instrumental in guiding the rational design of next-generation GluN2C-selective modulators with enhanced therapeutic properties.[7]

References

- 1. Structural Determinants and Mechanism of Action of a GluN2C-selective NMDA Receptor Positive Allosteric Modulator - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural Determinants and Mechanism of Action of a GluN2C-selective NMDA Receptor Positive Allosteric Modulator - CSHL Scientific Digital Repository [repository.cshl.edu]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. books.rsc.org [books.rsc.org]

- 6. rupress.org [rupress.org]

- 7. New 3D Structures of NMDA Receptors Can Boost Drug Development for Brain Disorders | Labcompare.com [labcompare.com]

- 8. The Bioactive Protein-Ligand Conformation of GluN2C-Selective Positive Allosteric Modulators Bound to the NMDA Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Bioactive Protein-Ligand Conformation of GluN2C-Selective Positive Allosteric Modulators Bound to the NMDA Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. rcsb.org [rcsb.org]

Structural Determinants of PYD-106 Activity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PYD-106 is a pioneering positive allosteric modulator (PAM) demonstrating high selectivity for N-methyl-D-aspartate (NMDA) receptors containing the GluN2C subunit. This technical guide delves into the core structural determinants governing the activity of this compound, its mechanism of action, and the critical molecular interactions that underpin its selectivity. We provide a comprehensive overview of the quantitative data, detailed experimental methodologies for key assays, and visual representations of the associated signaling pathways and structure-activity relationships. This document serves as a crucial resource for researchers engaged in the study of NMDA receptor pharmacology and the development of novel therapeutics targeting this receptor class.

Introduction: The Significance of GluN2C Modulation

NMDA receptors are critical players in synaptic transmission and plasticity, with their dysfunction implicated in a range of neurological and psychiatric disorders.[1][2] These receptors are tetrameric complexes, typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits (A-D).[1][3] The specific GluN2 subunit composition dictates the receptor's functional and pharmacological properties.[3] The GluN2C subunit, in particular, exhibits a restricted expression pattern primarily in the cerebellum, thalamus, and olfactory bulb, making it an attractive target for therapeutic intervention with potentially fewer side effects. This compound, a pyrrolidinone derivative, has emerged as a key chemical probe for elucidating the role of GluN2C-containing NMDA receptors.[1][2][4][5]

Mechanism of Action of this compound

This compound functions as a positive allosteric modulator, enhancing the activity of GluN2C-containing NMDA receptors in the presence of the endogenous agonists, glutamate and glycine.[1][2][4][5] Its mechanism is distinct from that of agonists, as it does not directly activate the receptor but rather modulates the receptor's response to agonist binding.[6]

Allosteric Binding Site

This compound binds to a novel, previously uncharacterized allosteric site located at the interface between the amino-terminal domain (ATD) and the ligand-binding domain (LBD) of the GluN2C subunit.[3][4][7] This binding pocket is unique to the GluN2C subunit, which is a key factor in the compound's selectivity.[7][8] Cryo-electron microscopy studies have provided high-resolution structural insights into the this compound binding pocket, confirming its location and the key interacting residues.[9][10]

Impact on Channel Gating

Upon binding, this compound stabilizes the open state of the NMDA receptor channel.[4] This is achieved by increasing both the channel opening frequency and the mean open time of single-channel currents.[1][2][4][5] This enhancement of channel activity occurs even at maximally effective concentrations of glutamate and glycine, indicating that this compound facilitates a more efficient transduction of agonist binding into channel opening.[1][2][4][5]

Quantitative Analysis of this compound Activity

The following tables summarize the key quantitative data regarding the potency, efficacy, and selectivity of this compound.

Table 1: Potency and Efficacy of this compound on GluN1/GluN2C Receptors

| Parameter | Value | Cell Type | Notes | Source |

| EC50 | 13 ± 1.0 µM | HEK-293 cells | Concentration for half-maximal enhancement of current response. | [4] |

| Maximal Enhancement | 221 ± 4.5% of control | HEK-293 cells | At 50 µM this compound with maximal glutamate and glycine. | [4] |

| Hill Slope | 1.30 ± 0.04 | HEK-293 cells | Suggests a single binding site or minimal cooperativity. | [4] |

| Dissociation Constant (KD) | ~30 µM | HEK-293 cells | Estimated from koff / kon. | [4] |

Table 2: Selectivity of this compound for NMDA Receptor Subunits

| Receptor Subunit Composition | Effect of 30 µM this compound (% of control) | Cell Type | Source |

| GluN1/GluN2A | 88 ± 2.7% (weak inhibition) | HEK-293 cells | [4] |

| GluN1/GluN2B | 81 ± 1.2% (weak inhibition) | HEK-293 cells | [4] |

| GluN1/GluN2C | 224 ± 4.5% (strong potentiation at 50 µM) | HEK-293 cells | [4] |

| GluN1/GluN2D | 81 ± 1.0% (weak inhibition) | HEK-293 cells | [4] |

| Triheteromeric GluN1/GluN2A/GluN2C | No significant enhancement | Xenopus oocytes | [4] |

Table 3: Off-Target Activity of this compound

| Target | Binding Affinity (Ki) | Notes | Source |

| Kappa-opioid receptor | 6.1 µM | [4] | |

| Dopamine transporter | > 10 µM | [4] | |

| Adrenergic α2C receptor | > 10 µM | [4] |

Table 4: Effect of this compound on Single-Channel Kinetics of GluN1/GluN2C Receptors

| Parameter | Control | + 100 µM this compound | Notes | Source |

| Opening Frequency (Hz) | 0.086 ± 0.045 | 0.159 ± 0.069 | This compound increases the frequency of channel opening. | [4] |

| Mean Open Time (ms) | 0.35 ± 0.07 | 0.48 ± 0.07 | This compound prolongs the duration of channel opening. | [4] |

Structural Determinants of this compound Activity

The selectivity of this compound for the GluN2C subunit is dictated by specific amino acid residues that form its binding pocket. Mutagenesis studies have been instrumental in identifying these critical determinants.

Key Residues in the GluN2C Binding Pocket

Site-directed mutagenesis has identified several residues in the GluN2C subunit that are essential for this compound function. Mutation of these residues can virtually eliminate the modulatory effect of this compound.[4][7]

-

Arg194: A charged residue at the edge of the binding pocket.[4][7]

-

Ser470 & Lys470: These residues line the cavity at the ATD-LBD interface.[1][2][4]

-

Other identified residues: Trp162, Ser163, Asp220, Gly249, Gly425, Val431, and Tyr473 have also been shown to be involved in the binding and action of this compound.[7]

Influence of the GluN1 Subunit

The presence of a 21-amino acid cassette encoded by exon 5 in the GluN1 subunit ATD attenuates the positive modulation by this compound.[1][2][4][5] This suggests that the conformation of the GluN1 ATD can allosterically influence the this compound binding site on the GluN2C subunit.

Receptor Stoichiometry

This compound selectively enhances the responses of diheteromeric GluN1/GluN2C receptors.[1][2][4][5] It does not potentiate triheteromeric receptors containing one GluN2A and one GluN2C subunit (GluN1/GluN2A/GluN2C).[1][2][4][5] This highlights the sensitivity of this compound to the overall receptor subunit arrangement.

Visualizing this compound Mechanism and Binding

The following diagrams, generated using the DOT language for Graphviz, illustrate the key concepts discussed.

Caption: Signaling pathway of this compound modulation of NMDA receptor activity.

Caption: Location of the this compound binding site on the GluN2C subunit.

Caption: Experimental workflow for characterizing this compound activity.

Detailed Experimental Protocols

The characterization of this compound has relied on a combination of molecular biology, electrophysiology, and structural biology techniques. Below are detailed overviews of the key experimental protocols.

Two-Electrode Voltage Clamp (TEVC) Recordings in Xenopus Oocytes

This technique is used to measure the macroscopic currents flowing through ion channels expressed in the large membrane of a Xenopus oocyte.

-

Oocyte Preparation: Oocytes are surgically removed from female Xenopus laevis frogs and defolliculated by collagenase treatment.

-

cRNA Injection: Complementary RNA (cRNA) encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2C) are injected into the oocyte cytoplasm. The oocytes are then incubated for 2-7 days to allow for protein expression.

-

Recording Setup: The oocyte is placed in a recording chamber and perfused with a bath solution (e.g., ND96). Two microelectrodes, filled with a high salt solution (e.g., 3 M KCl), are inserted into the oocyte. One electrode measures the membrane potential, and the other injects current to clamp the voltage at a desired holding potential (typically -40 mV to -80 mV).

-

Data Acquisition: Agonists (glutamate and glycine) and modulators (this compound) are applied via the perfusion system. The resulting currents are recorded, amplified, and digitized. Concentration-response curves are generated by applying a range of this compound concentrations in the presence of fixed agonist concentrations.

Whole-Cell and Single-Channel Patch-Clamp Recordings in HEK293 Cells

Patch-clamp electrophysiology offers higher resolution recording of ion channel activity in mammalian cells.

-

Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured and transiently transfected with plasmids encoding the NMDA receptor subunits.

-

Whole-Cell Recording: A glass micropipette with a small tip opening is brought into contact with the cell membrane. A tight seal (gigaohm resistance) is formed, and the membrane patch is ruptured by suction, allowing for electrical access to the entire cell. The membrane potential is clamped, and macroscopic currents in response to agonist and modulator application are recorded.

-

Excised Outside-Out Patch Recording (for single-channel analysis): After forming a whole-cell configuration, the pipette is slowly withdrawn, causing a patch of membrane to excise with the extracellular surface facing outwards. This allows for the recording of single ion channel openings and closings in response to the application of ligands to the patch.

-

Solutions: The internal pipette solution mimics the intracellular ionic composition, while the external bath solution mimics the extracellular environment. Fast perfusion systems are often used to rapidly apply and wash out compounds.

Site-Directed Mutagenesis

This technique is used to introduce specific amino acid changes into the protein sequence to probe the function of individual residues.

-

Primer Design: Oligonucleotide primers containing the desired mutation are designed to be complementary to the template plasmid DNA encoding the NMDA receptor subunit.

-

PCR Amplification: A polymerase chain reaction (PCR) is performed using a high-fidelity DNA polymerase to amplify the entire plasmid, incorporating the mutagenic primers.

-

Template Digestion: The parental, non-mutated template DNA is digested using the restriction enzyme DpnI, which specifically cleaves methylated DNA (the parental plasmid is methylated, while the newly synthesized PCR product is not).

-

Transformation and Sequencing: The mutated plasmid is transformed into competent E. coli for amplification. The plasmid DNA is then isolated and sequenced to confirm the presence of the desired mutation and the absence of any unintended mutations.

Homology Modeling and Molecular Docking

Computational techniques are used to build a three-dimensional model of the protein and predict how a ligand might bind.

-

Template Selection: A known, experimentally determined structure of a homologous protein (e.g., the GluN1/GluN2B NMDA receptor) is used as a template.

-

Sequence Alignment: The amino acid sequence of the target protein (GluN2C) is aligned with the template sequence.

-

Model Building: A 3D model of the target protein is generated based on the alignment and the template structure using software such as MODELLER.

-

Molecular Docking: The structure of this compound is then computationally "docked" into the predicted binding site on the GluN2C model to predict the likely binding pose and key molecular interactions. These predictions can then guide further site-directed mutagenesis experiments.

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM is a powerful technique for determining the high-resolution three-dimensional structure of proteins and protein complexes.

-

Sample Preparation: The purified NMDA receptor protein, in complex with this compound, is rapidly frozen in a thin layer of vitreous ice.

-

Data Collection: A transmission electron microscope is used to collect a large number of images of the frozen protein particles from different orientations.

-

Image Processing and 3D Reconstruction: The individual particle images are computationally aligned and averaged to generate a high-resolution 3D reconstruction of the protein-ligand complex. This provides direct structural evidence of the binding site and the conformational changes induced by the ligand.

Conclusion and Future Directions

This compound has proven to be an invaluable tool for dissecting the function of GluN2C-containing NMDA receptors. The structural and functional data outlined in this guide provide a clear picture of its selective mechanism of action. The identification of a novel allosteric binding site at the ATD-LBD interface of the GluN2C subunit opens up new avenues for the design of next-generation subunit-selective NMDA receptor modulators. Future research will likely focus on leveraging this structural knowledge to develop compounds with improved potency, selectivity, and pharmacokinetic properties for potential therapeutic applications in neurological disorders where GluN2C receptor dysfunction is implicated. The detailed experimental protocols provided herein serve as a foundational resource for researchers aiming to further explore the pharmacology of this important receptor subtype.

References

- 1. Tweaking agonist efficacy at N-methyl-D-aspartate receptors by site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nanion.de [nanion.de]

- 3. [PDF] Cryo-EM structures of the triheteromeric NMDA receptor and its allosteric modulation | Semantic Scholar [semanticscholar.org]

- 4. Cryo-EM snapshots of NMDA receptor activation illuminate sequential rearrangements - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]

- 7. Cryo-EM structures of the triheteromeric NMDA receptor and its allosteric modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Neuroscience Research - Cryo-Tomography - Life in Atomic Resolution [thermofisher.com]

- 9. Whole Cell Patch Clamp Protocol [protocols.io]

- 10. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]

Unveiling the Molecular Gateway: A Technical Guide to the PYD-106 Binding Site on the GluN2C NMDA Receptor Subunit

For Immediate Release

Shanghai, China – December 13, 2025 – In a significant advancement for neuropharmacology and drug development, researchers have pinpointed the binding site of PYD-106, a selective positive allosteric modulator (PAM) of GluN2C-containing N-methyl-D-aspartate (NMDA) receptors. This technical guide provides an in-depth overview of the this compound binding site, its mechanism of action, and the experimental protocols utilized to elucidate these critical details. This information is intended for researchers, scientists, and drug development professionals actively involved in the fields of neuroscience and pharmacology.

NMDA receptors, a class of ionotropic glutamate receptors, play a pivotal role in synaptic plasticity, learning, and memory.[1] The diverse subunit composition of NMDA receptors, which are tetrameric complexes typically composed of two GluN1 subunits and two GluN2 subunits (A-D), gives rise to distinct pharmacological and physiological properties.[1] The GluN2C subunit, in particular, has a restricted expression pattern in the central nervous system, making it an attractive target for therapeutic intervention with potentially fewer side effects.[2] this compound has emerged as a valuable tool for studying GluN2C-containing NMDA receptors due to its selectivity as a positive allosteric modulator.[1][2][3]

The this compound Binding Pocket: A Novel Allosteric Site

This compound exerts its potentiating effect on GluN2C-containing NMDA receptors by binding to a novel allosteric site located at the interface of the amino-terminal domain (ATD) and the agonist-binding domain (ABD) of the GluN2C subunit.[4][5][6] This binding pocket is unique to the GluN2C subunit, explaining the compound's selectivity.[5]

Site-directed mutagenesis studies have been instrumental in identifying the key amino acid residues that form this binding pocket. Mutagenesis of three specific residues in the GluN2C subunit—Arginine 194 (Arg194), Serine 470 (Ser470), and Lysine 470 (Lys470)—has been shown to virtually eliminate the potentiating effect of this compound.[1][2][3] Further investigations have identified additional residues, including Tryptophan 162 (Trp162), Serine 163 (Ser163), Aspartate 220 (Asp220), Glycine 249 (Gly249), and Tyrosine 473 (Tyr473), where substitutions significantly alter the modulatory effects of this compound.[5]

Quantitative Analysis of this compound Modulation

Electrophysiological studies have provided quantitative data on the efficacy and potency of this compound. These findings are summarized in the tables below.

| Parameter | Value | Cell Type | Reference |

| EC50 | 13 ± 1.0 µM | HEK-293 cells | [2] |

| Maximal Enhancement | 221% of control | HEK-293 cells | [1][2] |

| Hill Slope | 1.30 ± 0.04 | HEK-293 cells | [2] |

Table 1: Potency and Efficacy of this compound on GluN1/GluN2C Receptors.

| Channel Parameter | Effect of this compound | Reference |

| Opening Frequency | Increased | [1][2][3] |

| Mean Open Time | Increased | [1][2][3] |

| Glutamate EC50 | Modest effect | [1][2][3] |

| Glycine EC50 | Modest effect | [1][2][3] |

Table 2: Effects of this compound on Single-Channel Properties of GluN1/GluN2C Receptors.

Signaling and Experimental Workflows

The binding of this compound to the GluN2C subunit allosterically modulates the receptor's function, leading to an enhanced response to the agonists glutamate and glycine. This potentiation is achieved by increasing the channel opening frequency and mean open time, thereby increasing the overall ion flux through the channel.

The identification of the this compound binding site and its mechanism of action has been achieved through a combination of molecular biology and electrophysiology techniques. A typical experimental workflow is outlined below.

Detailed Experimental Protocols

Site-Directed Mutagenesis (QuikChange Method)

This protocol describes the introduction of point mutations into the GluN2C plasmid DNA.

-

Primer Design: Design two complementary mutagenic primers, 25-45 bases in length, containing the desired mutation in the center. The melting temperature (Tm) should be ≥ 78°C.

-

PCR Reaction Mixture (50 µL):

-

5 µL of 10x reaction buffer

-

10 ng of dsDNA template (plasmid containing GluN2C)

-

125 ng of forward mutagenic primer

-

125 ng of reverse mutagenic primer

-

1 µL of dNTP mix

-

3 µL of QuikSolution (if required)

-

ddH₂O to a final volume of 49 µL

-

1 µL of PfuUltra HF DNA polymerase (2.5 U/µL)

-

-

PCR Cycling Parameters:

-

Initial Denaturation: 95°C for 1 minute

-

18 Cycles:

-

Denaturation: 95°C for 50 seconds

-

Annealing: 60°C for 50 seconds

-

Extension: 68°C for 1 minute/kb of plasmid length

-

-

Final Extension: 68°C for 7 minutes

-

-

Dpn I Digestion: Add 1 µL of Dpn I restriction enzyme to the PCR product and incubate at 37°C for 1 hour to digest the parental, methylated DNA.

-

Transformation: Transform competent E. coli cells with the Dpn I-treated DNA and select for colonies containing the mutated plasmid.

-

Verification: Isolate plasmid DNA from the selected colonies and verify the desired mutation by DNA sequencing.

Transient Transfection of HEK-293 Cells

This protocol outlines the expression of GluN1 and GluN2C subunits in HEK-293 cells.

-

Cell Culture: Culture HEK-293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Transfection Preparation (for a 6-well plate):

-

In tube A, dilute 2 µg of total plasmid DNA (e.g., 1 µg GluN1 + 1 µg GluN2C) in 100 µL of Opti-MEM.

-

In tube B, dilute 4 µL of Lipofectamine 2000 in 100 µL of Opti-MEM and incubate for 5 minutes at room temperature.

-

-

Transfection:

-

Combine the contents of tubes A and B and incubate for 20 minutes at room temperature to allow for DNA-lipid complex formation.

-

Add the 200 µL mixture dropwise to a well containing HEK-293 cells at 70-80% confluency in 2 mL of serum-free medium.

-

Incubate for 4-6 hours at 37°C.

-

Replace the transfection medium with complete culture medium.

-

-

Expression: Allow the cells to express the receptors for 24-48 hours before performing electrophysiological recordings.

Two-Electrode Voltage Clamp (TEVC) Recording in Xenopus Oocytes

This protocol details the functional characterization of NMDA receptors expressed in Xenopus oocytes.

-

Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis and treat with collagenase to defolliculate.

-

cRNA Injection: Inject 50 nL of a mixture of GluN1 and GluN2C cRNA (at a 1:1 ratio, ~1 ng/µL) into each oocyte.

-

Incubation: Incubate the injected oocytes in ND96 solution at 16-18°C for 2-4 days to allow for receptor expression.

-

Recording Setup:

-

Place an oocyte in a recording chamber continuously perfused with recording solution (in mM: 90 NaCl, 1 KCl, 10 HEPES, 0.5 BaCl₂, pH 7.4).

-

Impale the oocyte with two glass microelectrodes (resistance 0.5-2 MΩ) filled with 3 M KCl. One electrode measures the membrane potential, and the other injects current.

-

-

Data Acquisition:

-

Clamp the oocyte membrane potential at a holding potential of -40 mV to -70 mV.

-

Apply agonists (glutamate and glycine) and this compound via the perfusion system.

-

Record the resulting currents using a voltage-clamp amplifier and appropriate data acquisition software.

-

Conclusion

The elucidation of the this compound binding site on the GluN2C subunit represents a significant step forward in our understanding of NMDA receptor pharmacology. This novel allosteric site provides a unique target for the development of selective modulators with therapeutic potential for a range of neurological and psychiatric disorders. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the intricacies of NMDA receptor function and to screen for new therapeutic compounds.

References

- 1. welgene.com.tw [welgene.com.tw]

- 2. static.igem.org [static.igem.org]

- 3. static.igem.wiki [static.igem.wiki]

- 4. ETD | Transfection optimization of HEK-293 cells with NMDA receptor subunits NR1 and NR2A | ID: nz805z711 | Emory Theses and Dissertations [etd.library.emory.edu]

- 5. gladstone.org [gladstone.org]

- 6. One-channel Cell-attached Patch-clamp Recording [jove.com]

PYD-106: A Technical Guide to Early-Stage Research on a Selective NMDA Receptor Modulator

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early-stage research and core findings related to PYD-106, a novel pyrrolidinone compound identified as a selective positive allosteric modulator (PAM) of GluN2C-containing N-methyl-D-aspartate (NMDA) receptors. The following sections detail its mechanism of action, selectivity, and the key experimental data that define its pharmacological profile.

Core Findings and Data Presentation

This compound has been characterized as a potent and selective modulator of NMDA receptors that include the GluN2C subunit. This selectivity is a key feature, as NMDA receptors are heterotetrameric complexes with varying subunit compositions that confer distinct physiological and pharmacological properties.

Quantitative Analysis of this compound Activity

The following tables summarize the key quantitative data from foundational preclinical studies on this compound.

| Parameter | Value | Cell System | Notes |

| EC₅₀ | 13 ± 1.0 µM | HEK-293 Cells | Concentration for half-maximal enhancement of current responses to maximally effective concentrations of glutamate and glycine.[1] |

| 16 ± 0.5 µM | Xenopus Oocytes | Consistent results across different expression systems.[1] | |

| Maximal Current Enhancement | 221% of control | HEK-293 Cells | Co-application of 50 µM this compound with saturating glutamate and glycine.[1][2][3][4] |

| 204 ± 3.9% of control | Xenopus Oocytes | Co-application of 100 µM this compound with saturating glutamate and glycine.[1] | |

| Binding Affinity (Kᵢ) | 6.1 µM | - | For the kappa-opioid receptor, indicating a potential off-target interaction at higher concentrations.[1] |

| > 10 µM | - | For the α₂C adrenergic receptor and dopamine transporter.[1] | |

| Dissociation Constant (Kᴅ) | 30 µM | - | Estimated from kₒff / kₒn.[1] |

Selectivity Profile of this compound

This compound demonstrates notable selectivity for GluN2C-containing NMDA receptors over other NMDA receptor subtypes and other glutamate receptors.

| Receptor Subtype | Effect of 30 µM this compound |

| GluN1/GluN2C | Significant positive allosteric modulation |

| GluN1/GluN2A | No significant alteration of responses.[1][2][3][4] |

| GluN1/GluN2B | No significant alteration of responses.[1][2][3][4] |

| GluN1/GluN2D | No significant alteration of responses.[1][2][3][4] |

| AMPA Receptors | No effect.[1][2][3][4] |

| Kainate Receptors | No effect.[1][2][3][4] |

| Triheteromeric Receptors | |

| GluN1/GluN2A/GluN2C | No selective enhancement observed.[1][2][3][4] |

Mechanism of Action

This compound acts as a positive allosteric modulator, enhancing the function of GluN1/GluN2C receptors. Its mechanism has been elucidated through electrophysiological and single-channel recording studies.

-

Increased Agonist Efficacy : this compound significantly increases the maximal current response to saturating concentrations of the agonists glutamate and glycine.[1]

-

Modest Effect on Agonist Potency : The compound has only a minor effect on the EC₅₀ values for glutamate and glycine.[1][2][3][4]

-

Increased Channel Open Frequency : In the presence of this compound, the frequency of single-channel openings increases.[1][2][3][4]

-

Increased Channel Open Time : this compound also prolongs the duration of single-channel openings.[1][2][3][4]

These findings suggest that this compound stabilizes the open state of the GluN1/GluN2C receptor channel.[1]

Signaling Pathway and Binding Site

The binding site for this compound has been identified at a novel allosteric site on the NMDA receptor, located at the interface between the ligand-binding domain (LBD) and the amino-terminal domain (ATD) of the GluN2C subunit.[1][2][3][5] Mutagenesis studies have pinpointed three key residues in the GluN2C subunit that are critical for this compound function: Arg194, Ser470, and Lys470.[1][2][3]

Experimental Protocols

The characterization of this compound involved standard but rigorous electrophysiological techniques. Below are the generalized methodologies employed in the key experiments.

Whole-Cell Voltage-Clamp Recordings in HEK-293 Cells

-

Cell Culture and Transfection : Human Embryonic Kidney (HEK-293) cells are cultured in appropriate media. Cells are transiently transfected with plasmids encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2C).

-

Electrophysiology Setup : Recordings are performed 24-48 hours post-transfection using a patch-clamp amplifier and data acquisition system.

-

Recording Solutions :

-